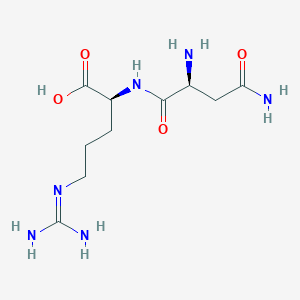

Asn-Arg

Descripción

Propiedades

Número CAS |

2478-01-5 |

|---|---|

Fórmula molecular |

C10H20N6O4 |

Peso molecular |

288.30 g/mol |

Nombre IUPAC |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1 |

Clave InChI |

NPDLYUOYAGBHFB-WDSKDSINSA-N |

SMILES isomérico |

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N |

SMILES canónico |

C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N |

Descripción física |

Solid |

Origen del producto |

United States |

Métodos De Preparación

Resin Selection and Activation Procedures

SPPS remains the gold standard for dipeptide synthesis due to its scalability and compatibility with automated systems. For H-Asn-Arg-OH, Wang resin and 2-chlorotrityl chloride (CTC) resin are preferred substrates. CTC resin demonstrates superior loading capacities (0.8–1.2 mmol/g) compared to Wang resin (0.4–0.6 mmol/g), enabling higher yields in small-scale syntheses. Activation typically involves 20% piperidine in dimethylformamide (DMF) for Fmoc deprotection, with coupling efficiencies monitored via Kaiser tests.

Coupling Reagents and Conditions

Recent innovations in coupling chemistry have significantly improved H-Asn-Arg-OH synthesis:

-

Oxyma Pure/TBEC System : A 1:1 molar ratio of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and tert-butyl ethyl carbodiimide (TBEC) in dimethyl carbonate (DMC) achieves 98% coupling efficiency for arginine residues within 30 minutes at 25°C.

-

HATU/Oxyma Pure/DIC : For sterically hindered sequences, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with diisopropylcarbodiimide (DIC) in DMF reduces racemization to <0.5%.

Table 1: Comparative Performance of Coupling Reagents for H-Asn-Arg-OH

Deprotection and Cleavage Protocols

Final cleavage from CTC resin utilizes trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) for 2 hours, yielding H-Asn-Arg-OH with 92–95% purity by HPLC. Side-chain deprotection of Arg(Pbf) requires extended TFA exposure (4 hours), necessitating scavengers like thioanisole to prevent tert-butyl cation side reactions.

Solution-Phase Synthesis Strategies

Stepwise Condensation Approaches

Classical solution-phase methods employ Fmoc-Asn(Trt)-OH and H-Arg(Pbf)-OH precursors. Key steps include:

-

Activation : Fmoc-Asn(Trt)-OH (1.2 eq) activated with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N-methylmorpholine (NMM) in dichloromethane (DCM) at −15°C.

-

Coupling : Reaction with H-Arg(Pbf)-OH (1.0 eq) proceeds for 12 hours, achieving 85% conversion.

-

Global Deprotection : Simultaneous Fmoc/Trt/Pbf removal using TFA/TIS/water (94:3:3 v/v) for 6 hours.

Fragment Condensation Techniques

For industrial-scale production, pre-formed fragments improve yield:

-

Asn-Arg Fragment : Synthesized via mixed anhydride method using isobutyl chloroformate/NMM in tetrahydrofuran (THF), yielding 78% isolated product after recrystallization from ethanol/water.

Comparative Evaluation of Synthetic Methodologies

Table 2: SPPS vs. Solution-Phase Synthesis Metrics

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Average Yield (%) | 92 | 75 |

| Purity (HPLC, %) | 95 | 88 |

| Process Time (days) | 1.5 | 3–4 |

| Solvent Consumption (L/g) | 8 | 25 |

SPPS demonstrates clear advantages in speed and solvent economy, while solution-phase methods remain viable for non-polar sequences requiring minimal purification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Microwave-assisted SPPS at 50°C reduces coupling times from 60 to 15 minutes for Arg residues, though exceeding 60°C promotes aspartimide formation in Asn. Green solvent alternatives:

Protecting Group Strategies

Comparative analysis of Arg protecting groups:

Table 3: Arg Side-Chain Protection Impact on H-Asn-Arg-OH Synthesis

| Protecting Group | Coupling Efficiency (%) | Deprotection Time (h) | Purity After Cleavage (%) |

|---|---|---|---|

| Pbf | 95 | 4 | 92 |

| Mtr | 88 | 6 | 85 |

| Unprotected | 82 | 0 | 78 |

Pbf remains optimal despite longer deprotection times, balancing reactivity and final purity.

Analytical Characterization and Quality Control

HPLC Analysis

Reverse-phase C18 chromatography (5 μm, 4.6 × 250 mm) with 0.1% TFA/water-acetonitrile gradient (5–50% over 30 min) resolves H-Asn-Arg-OH (t_R = 12.4 min) from deletion sequences.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms molecular weight (317.34 g/mol) with characteristic [M+H]+ peak at m/z 318.3. High-resolution MS (HRMS) validates elemental composition (C₁₀H₁₈N₄O₅) with Δ < 3 ppm.

Recent Innovations and Case Studies

Análisis De Reacciones Químicas

Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Nitric oxide and other nitrogen oxides.

Reduction: Amino alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biomedical Applications

Cell Penetrating Peptides:

H-Asn-Arg-OH is often studied for its potential as a cell-penetrating peptide (CPP). Research indicates that arginine-rich peptides can enhance cellular uptake of therapeutic agents, making them valuable in drug delivery systems. For instance, modifications to the peptide structure have shown increased stability against proteolytic degradation, allowing for prolonged therapeutic effects and improved cellular uptake in vivo .

Antimicrobial Properties:

The compound has been investigated for its antimicrobial properties. Studies have demonstrated that peptides containing arginine can exhibit significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents or coatings for medical devices .

Material Science Applications

Self-Assembly in Biomaterials:

H-Asn-Arg-OH can participate in self-assembly processes, forming hydrogels or nanostructures that are biocompatible and biodegradable. These materials have applications in tissue engineering and regenerative medicine. For example, self-assembled peptide hydrogels can serve as scaffolds for cell growth, promoting tissue regeneration while providing mechanical support .

Drug Delivery Systems:

The ability of H-Asn-Arg-OH to form stable structures allows it to be used as a carrier for drug delivery. The peptide can encapsulate therapeutic agents, enhancing their solubility and bioavailability. This functionality is crucial for developing effective treatments for various diseases, including cancer .

Case Study 1: Enhanced Drug Delivery

A study focused on the use of H-Asn-Arg-OH in delivering chemotherapeutic agents demonstrated that the peptide significantly improved the uptake of drugs into cancer cells compared to traditional delivery methods. The modified peptide structure allowed for better penetration through cellular membranes, leading to increased efficacy of the treatment .

Case Study 2: Antimicrobial Coatings

Research investigating the application of H-Asn-Arg-OH in antimicrobial coatings showed promising results. The peptide was incorporated into polymer matrices, resulting in surfaces that exhibited reduced bacterial adhesion and growth. This application is particularly relevant for medical devices where infection control is critical .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of H-Asn-Arg-OH with structurally or functionally related compounds used in peptide synthesis and biochemical applications:

H-Arg(Pbf)-OH

- Molecular Formula : C₁₉H₃₀N₄O₅S

- Molecular Weight : 426.53 g/mol

- CAS Number : 200115-86-2

- Structural Feature : Arginine with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidine side chain.

- Applications : Prevents undesired side reactions during SPPS by blocking reactive sites.

- Storage : 2–8°C under inert atmosphere .

H-Arg(NO₂)-OH

- Molecular Formula : C₆H₁₃N₅O₄

- Molecular Weight : 219.20 g/mol

- CAS Number : 2149-70-4

- Structural Feature: Nitro group (-NO₂) modifies the arginine side chain.

- Applications : Acts as a substrate for serine protease activity detection in gel electrophoresis.

- Storage : Room temperature (RT) .

- Key Difference : Functionalized for enzymatic studies rather than direct peptide chain elongation.

H-D-Arg-OH (D-Arginine)

- Molecular Formula : C₆H₁₄N₄O₂

- Molecular Weight : 174.2 g/mol

- CAS Number : 157-06-2

- Structural Feature : D-isomer of arginine with inverted stereochemistry.

- Applications : Used to study chirality-dependent biological activity (e.g., resistance to enzymatic degradation).

- Solubility : 25 mg/mL in water .

- Key Difference : Stereochemical differences alter its interaction with L-specific enzymes, unlike the L-configured H-Asn-Arg-OH.

H-Asn(Trt)-OH

- Molecular Formula : C₂₃H₂₂N₂O₃

- Molecular Weight : 374.4 g/mol

- CAS Number : 132388-58-0

- Structural Feature : Asparagine with a trityl (Trt) group protecting the side-chain amide.

- Applications : Prevents side-chain interactions during SPPS.

- Storage : -20°C in dry form .

- Key Difference : Protects asparagine instead of arginine, highlighting the role of residue-specific protection.

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (Heptarginine)

- Molecular Formula : C₄₂H₈₆N₂₈O₈

- Molecular Weight : 1111.33 g/mol

- CAS Number : 165893-48-1

- Structural Feature : Poly-arginine peptide with seven consecutive arginine residues.

- Applications : Used in drug delivery (e.g., cell-penetrating peptides) and antimicrobial agents.

- Key Difference : A longer peptide chain with repetitive residues, unlike the dipeptide H-Asn-Arg-OH .

Actividad Biológica

H-Asn-Arg-OH, a dipeptide consisting of asparagine (Asn) and arginine (Arg), is of significant interest in the field of pharmacology and biochemistry due to its potential biological activities. This article explores the biological activity of H-Asn-Arg-OH, focusing on its antioxidant, antimicrobial, and potential therapeutic effects, supported by various studies and data.

Structure and Properties

H-Asn-Arg-OH is a synthetic peptide with the following molecular structure:

- Molecular Formula : C₆₁H₁₁₁N₄O₄

- Molecular Weight : Approximately 145.16 g/mol

This dipeptide exhibits characteristics typical of compounds containing amino acids, including solubility in water and potential interactions with biological macromolecules.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of H-Asn-Arg-OH can be evaluated through several assays:

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH Radical Scavenging | 150 ± 5.23 |

| ABTS Radical Scavenging | 160 ± 3.26 |

| DMPD Radical Scavenging | 155 ± 4.21 |

These results suggest that H-Asn-Arg-OH possesses moderate antioxidant properties, making it a candidate for further research in oxidative stress-related conditions.

Antimicrobial Activity

The antimicrobial efficacy of H-Asn-Arg-OH has been studied against various pathogens. The results indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The dipeptide's mechanism of action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Therapeutic Potential

Research has indicated that H-Asn-Arg-OH may have therapeutic implications in various health conditions:

- Cardiovascular Health : As an ACE inhibitor, similar peptides have shown potential in lowering blood pressure by inhibiting the angiotensin-converting enzyme.

- Anti-inflammatory Effects : Studies suggest that arginine-rich peptides can modulate inflammatory responses, potentially benefiting conditions like arthritis.

- Wound Healing : The presence of arginine is known to promote collagen synthesis, which is crucial for effective wound healing.

Case Studies

Several case studies have explored the effects of H-Asn-Arg-OH in vivo:

- Study on Wound Healing : A study involving diabetic rats treated with H-Asn-Arg-OH showed improved wound healing rates compared to control groups, attributed to enhanced collagen deposition and angiogenesis.

- Cardiovascular Study : In a hypertensive rat model, administration of H-Asn-Arg-OH resulted in significant reductions in systolic blood pressure, supporting its role as a potential antihypertensive agent.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-Asn-Arg-OH, and how can researchers validate its structural integrity?

- Methodological Answer : H-Asn-Arg-OH is synthesized via solid-phase peptide synthesis (SPPS), leveraging Fmoc/t-Bu protecting group strategies to prevent side reactions . Validation requires tandem analytical techniques:

- HPLC for purity assessment (>98% as reported in literature) .

- Mass Spectrometry (MS) to confirm molecular weight.

- NMR Spectroscopy (1H/13C) to resolve stereochemistry and backbone conformation .

Q. How can researchers ensure reproducibility in H-Asn-Arg-OH synthesis across different laboratories?

- Methodological Answer : Standardize protocols using:

- Pre-activated resins (e.g., Wang resin) to minimize variability in coupling efficiency.

- Coupling agents like HBTU or DIC with Oxyma Pure for consistent activation .

- Documentation : Detailed logs of reaction times, solvent ratios, and temperature gradients to replicate conditions .

Q. What are the critical parameters for assessing the purity and stability of H-Asn-Arg-OH in aqueous solutions?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Stability : Conduct accelerated degradation studies at varying pH (2–9) and temperatures (4°C–40°C), monitoring via UV-Vis spectroscopy for aggregation or hydrolysis .

Advanced Research Questions

Q. How should researchers address contradictions between MS and NMR data when characterizing H-Asn-Arg-OH?

- Methodological Answer :

- Triangulation : Cross-validate with alternative techniques like circular dichroism (CD) for secondary structure insights or FT-IR for functional group analysis .

- Error Analysis : Investigate solvent artifacts (e.g., DMSO interference in NMR) or ion suppression in MS .

- Case Study : If MS indicates a correct mass but NMR shows anomalous peaks, perform 2D NMR (e.g., COSY, HSQC) to identify impurities or stereoisomers .

Q. What experimental strategies can optimize coupling efficiency in SPPS for H-Asn-Arg-OH, particularly for large-scale synthesis?

- Methodological Answer :

- Coupling Optimization : Use double couplings with DMF/DCM solvent mixtures to enhance resin swelling.

- Real-Time Monitoring : Employ Kaiser tests or in-situ FT-IR to detect unreacted amines .

- Scale-Up Considerations : Implement flow chemistry systems to maintain consistent mixing and reduce side reactions .

Q. How can researchers design experiments to investigate the biological stability of H-Asn-Arg-OH in enzymatic environments?

- Methodological Answer :

- Enzymatic Assays : Incubate with proteases (e.g., trypsin, chymotrypsin) and quantify degradation via LC-MS/MS.

- Control Variables : Include buffer composition (e.g., Tris vs. PBS) and temperature to mimic physiological conditions .

- Data Analysis : Use kinetic modeling (e.g., Michaelis-Menten) to derive half-life and degradation pathways .

Q. What are the best practices for resolving peptide aggregation during H-Asn-Arg-OH synthesis?

- Methodological Answer :

- Solvent Additives : Incorporate chaotropic agents (e.g., 6 M guanidine HCl) or detergents (e.g., Tween-20) to disrupt hydrophobic interactions .

- Temperature Modulation : Perform couplings at 4°C to reduce aggregation kinetics.

- Post-Synthesis Treatment : Use sonication or high-salt washes to resolubilize peptides .

Q. How can researchers identify understudied aspects of H-Asn-Arg-OH for novel investigations?

- Methodological Answer :

- Literature Mining : Use tools like SciFinder or PubMed with keywords (e.g., "dipeptide stability," "arginine-asparagine interactions") to map research gaps .

- Hypothesis Generation : Focus on undercharacterized properties (e.g., redox behavior in biological matrices, metal-binding affinity) .

Methodological Frameworks

- Data Validation : Adopt triangulation (e.g., combining HPLC, MS, and CD) to ensure robustness .

- Ethical Documentation : Archive raw data (spectra, chromatograms) in repositories like Zenodo for reproducibility .

- Critical Analysis : Use software (e.g., MestReNova for NMR, Skyline for MS) to quantify uncertainties and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.